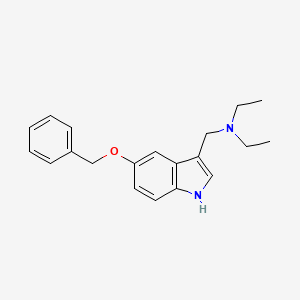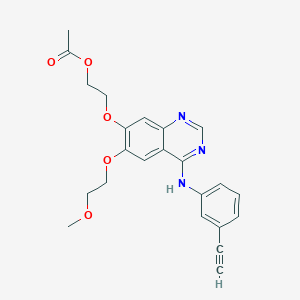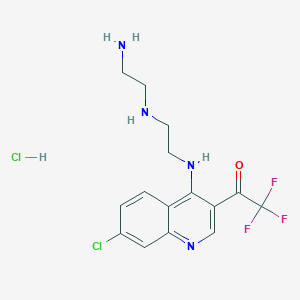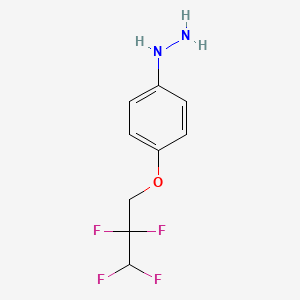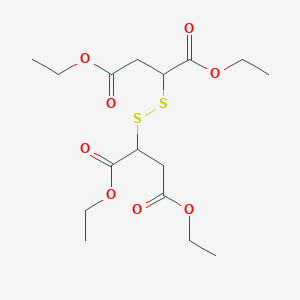
Tetraethyl Dithiodisuccinate (TDDS)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethyl Dithiodisuccinate, also known as Tetraethyl 2,2’-disulfanediyldisuccinate, is a chemical compound with the molecular formula C16H26O8S2 and a molecular weight of 410.5 g/mol . This compound is characterized by the presence of two sulfur atoms linked by a disulfide bond, which connects two succinate groups. It is primarily used in various industrial and pharmaceutical applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Tetraethyl Dithiodisuccinate typically involves the reaction of diethyl maleate with sulfur-containing reagents under controlled conditions. One common method includes the use of diethyl maleate and a sulfur source such as hydrogen sulfide or sodium sulfide, followed by oxidation to form the disulfide bond .
Industrial Production Methods: Industrial production of Tetraethyl Dithiodisuccinate often employs large-scale reactors where the reactants are combined under specific temperature and pressure conditions to optimize yield and purity. The process may involve multiple purification steps, including crystallization and distillation, to ensure the final product meets industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tetraethyl Dithiodisuccinate undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ester groups can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted esters
Wissenschaftliche Forschungsanwendungen
Tetraethyl Dithiodisuccinate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Tetraethyl Dithiodisuccinate involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential antioxidant properties and its role in cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Malathion: An organophosphate insecticide with a similar ester structure but different functional groups.
Diethyl Fumarate: Shares the succinate backbone but lacks the disulfide linkage.
Desmethyl Malathion: A metabolite of malathion with structural similarities.
Uniqueness: Tetraethyl Dithiodisuccinate is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in applications requiring redox modulation, such as in antioxidant research and redox biology .
Eigenschaften
Molekularformel |
C16H26O8S2 |
|---|---|
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
diethyl 2-[(1,4-diethoxy-1,4-dioxobutan-2-yl)disulfanyl]butanedioate |
InChI |
InChI=1S/C16H26O8S2/c1-5-21-13(17)9-11(15(19)23-7-3)25-26-12(16(20)24-8-4)10-14(18)22-6-2/h11-12H,5-10H2,1-4H3 |
InChI-Schlüssel |
WGYLQNYATPZUIZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)SSC(CC(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



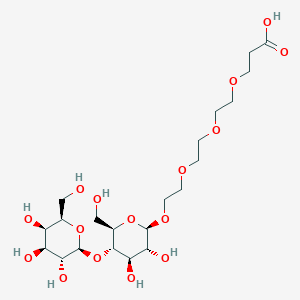
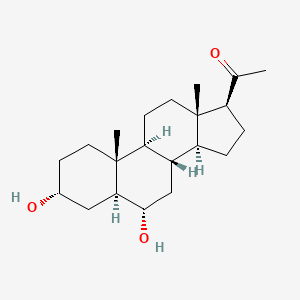
![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13434062.png)

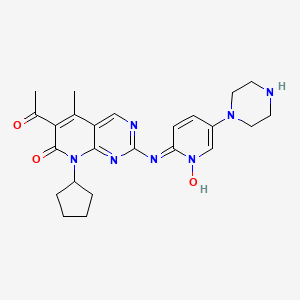
![B-[3-[[2-Hydroxy-3-[3-(triethoxysilyl)propoxy]propyl]amino]phenyl]boronic acid](/img/structure/B13434074.png)
